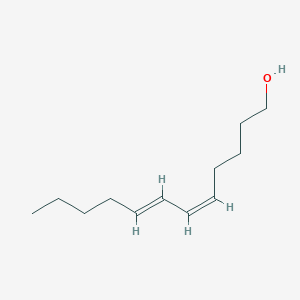

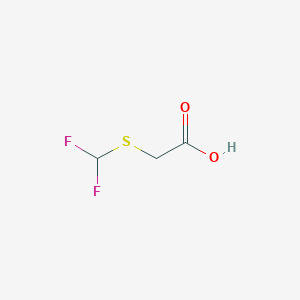

![molecular formula C₂₄H₂₃ClO₂ B1145953 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol CAS No. 1276031-01-6](/img/structure/B1145953.png)

4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol, also known as 4-Chloroethoxyphenyl-1-phenylbut-1-en-2-ylphenol, is a synthetic organic compound used in a variety of scientific research and laboratory experiments. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 80°C. 4-Chloroethoxyphenyl-1-phenylbut-1-en-2-ylphenol is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. This compound has also been used in the development of drugs and pharmaceuticals.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis of the compound '4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol' can be achieved through a multi-step synthetic pathway involving several reactions.

Starting Materials

4-bromoacetophenone, 2-chloroethanol, sodium hydride, 4-bromobenzaldehyde, benzyltriphenylphosphonium chloride, sodium borohydride, cinnamaldehyde, phenol

Reaction

Step 1: Synthesis of 4-(2-Chloroethoxy)acetophenone by reacting 4-bromoacetophenone with 2-chloroethanol in the presence of sodium hydride., Step 2: Synthesis of 4-(2-Chloroethoxy)chalcone by reacting 4-(2-Chloroethoxy)acetophenone with 4-bromobenzaldehyde in the presence of benzyltriphenylphosphonium chloride., Step 3: Reduction of 4-(2-Chloroethoxy)chalcone to 4-(2-Chloroethoxy)phenylbutan-1-one using sodium borohydride as a reducing agent., Step 4: Synthesis of 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol by reacting 4-(2-Chloroethoxy)phenylbutan-1-one with cinnamaldehyde in the presence of phenol as a catalyst.

Mechanism Of Action

The mechanism of action of 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol is not yet fully understood. However, it is thought that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs. It has also been suggested that this compound may act as an agonist or antagonist of certain receptors in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol are not yet fully understood. However, it is thought that this compound may have an effect on the metabolism of drugs and the activity of certain receptors in the body.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol in laboratory experiments is that it is a versatile compound that can be used in a variety of applications. It is also relatively easy to synthesize and is readily available commercially. However, this compound is not very stable and is prone to decomposition, so it is important to store it properly and use it quickly.

Future Directions

The potential future directions for 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of drugs and pharmaceuticals. Additionally, further research into the synthesis of this compound and its use in other laboratory experiments may be beneficial. Finally, research into the potential toxicity of this compound may also be beneficial.

Scientific Research Applications

4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol has been used in a variety of scientific research applications. This compound has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used in the development of drugs and pharmaceuticals. In addition, this compound has been used in the study of the mechanism of action of drugs and as an inhibitor of enzymes.

properties

IUPAC Name |

4-[1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO2/c1-2-23(18-8-12-21(26)13-9-18)24(19-6-4-3-5-7-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNVZRJXMBKELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

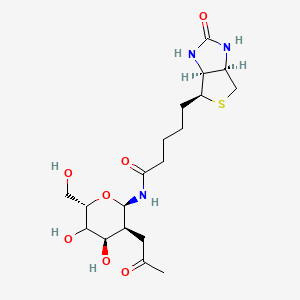

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)

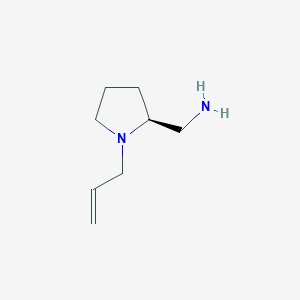

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

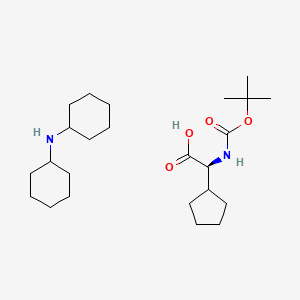

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)